- Biomimetic Aerobic Oxidation of Amino Alcohols to Lactams, Chemistry - A European Journal, 2012, 18(37), 11524-11527

Cas no 932-17-2 (1-Acetyl-2-pyrrolidone)

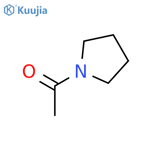

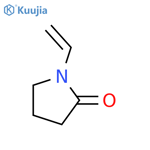

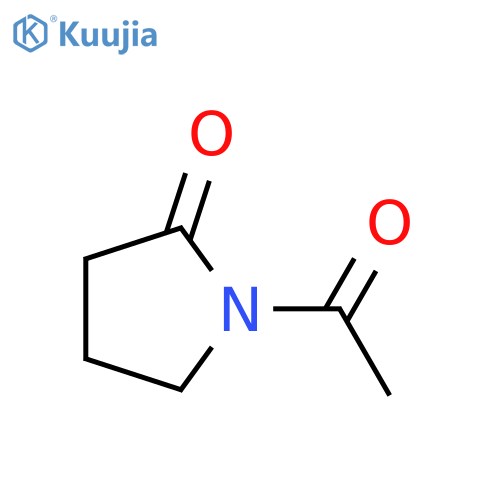

1-Acetyl-2-pyrrolidone structure

商品名:1-Acetyl-2-pyrrolidone

1-Acetyl-2-pyrrolidone 化学的及び物理的性質

名前と識別子

-

- 2-Pyrrolidinone,1-acetyl-

- 1-ACETYL-2-PYRROLIDONE

- 1-acetylpyrrolidin-2-one

- N-Acetyl-2-pyrrolidone

- 2-Pyrrolidinone, 1-acetyl-

- N-Acetylpyrrolidone

- N-Acetyl-2-pyrrolidinone

- YLHUPYSUKYAIBW-UHFFFAOYSA-N

- 1-acetyl-2-oxopyrrolidine

- N-Acetylpyrrolidon

- NSC50334

- N-acetylpyrrolidinone

- N-Acetylpyrrolidin-2-one

- WLN: T5NVTJ AV1

- 1-Acetyl-2-pyrrolidinone #

- 1-Acetyl-2-pyrrolidinone (ACI)

- 1-Acetylpyrrolidone

- N-Acetyl-α-pyrrolidinone

- N-Acetyl-α-pyrrolidone

- N-Acetylbutyrolactam

- NSC 50334

- CS-0186313

- NS00039534

- SCHEMBL185461

- DTXSID30239321

- CHEMBL12223

- 1-Acetyl-2-pyrrolidone , 95%

- AS-59407

- 5-21-06-00357 (Beilstein Handbook Reference)

- H11367

- BRN 0002625

- NSC-50334

- A1418

- AI3-32424

- 932-17-2

- InChI=1/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3

- DB-057381

- MFCD00014101

- EINECS 213-248-1

- YLHUPYSUKYAIBW-UHFFFAOYSA-

- UNII-DL2S7T2BKP

- AKOS006228225

- SY053592

- DL2S7T2BKP

- 1-Acetyl-2-pyrrolidone

-

- MDL: MFCD00014101

- インチ: 1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3

- InChIKey: YLHUPYSUKYAIBW-UHFFFAOYSA-N

- ほほえんだ: O=C(C)N1CCCC1=O

- BRN: 0002625

計算された属性

- せいみつぶんしりょう: 127.06300

- どういたいしつりょう: 127.063

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 37.4

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1,15 g/cm3

- ふってん: 231°C(lit.)

- フラッシュポイント: 110.7°C

- 屈折率: 1.4810-1.4850

- PSA: 37.38000

- LogP: 0.09320

- ようかいせい: 未確定

1-Acetyl-2-pyrrolidone セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

- RTECS番号:UY5717000

- リスク用語:R36/37/38

1-Acetyl-2-pyrrolidone 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

1-Acetyl-2-pyrrolidone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-59407-10MG |

1-acetylpyrrolidin-2-one |

932-17-2 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-59407-25G |

1-acetylpyrrolidin-2-one |

932-17-2 | >97% | 25g |

£399.00 | 2025-02-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1418-25G |

1-Acetyl-2-pyrrolidone |

932-17-2 | >98.0%(GC) | 25g |

¥1350.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D748133-100g |

1-ACETYL-2-PYRROLIDONE |

932-17-2 | 98.0% | 100g |

$155 | 2024-06-07 | |

| TRC | A192325-500mg |

1-Acetyl-2-pyrrolidone |

932-17-2 | 500mg |

$ 65.00 | 2022-06-08 | ||

| Chemenu | CM344009-25g |

1-Acetyl-2-pyrrolidone |

932-17-2 | 95%+ | 25g |

$77 | 2024-07-19 | |

| 1PlusChem | 1P003ED1-5g |

1-ACETYL-2-PYRROLIDONE |

932-17-2 | 97% | 5g |

$14.00 | 2025-02-19 | |

| 1PlusChem | 1P003ED1-100g |

1-ACETYL-2-PYRROLIDONE |

932-17-2 | 97% | 100g |

$84.00 | 2025-02-19 | |

| Ambeed | A826300-5g |

1-Acetylpyrrolidin-2-one |

932-17-2 | 97% | 5g |

$22.0 | 2025-03-18 | |

| eNovation Chemicals LLC | D748133-10g |

1-ACETYL-2-PYRROLIDONE |

932-17-2 | 98.0% | 10g |

$65 | 2025-02-20 |

1-Acetyl-2-pyrrolidone 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone , (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ; 18 h, 100 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 2 h, reflux

リファレンス

- A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and Amines, Angewandte Chemie, 2011, 50(44), 10377-10380

合成方法 3

合成方法 4

はんのうじょうけん

1.1 2 h, reflux; reflux → rt

リファレンス

- Preparation of 11C-labeled benzyl-lactam compounds and their use as imaging agents, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Ceric ammonium nitrate Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Water-d2 ; 30 min, rt

リファレンス

- Cp* iridium precatalysts for selective C-H oxidation via direct oxygen insertion: A joint experimental/computational study, ACS Catalysis, 2012, 2(2), 208-218

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 10 - 25 °C; 30 min, 10 - 25 °C

1.2 Solvents: Water ; 30 min, rt

1.2 Solvents: Water ; 30 min, rt

リファレンス

- Green preparation of 4-amino-1-butanol and its N-protected derivative, China, , ,

合成方法 8

はんのうじょうけん

1.1 Catalysts: Acetyl chloride ; 2 h, reflux

リファレンス

- Photocatalytic oxidations of lactams and N-acylamines, 1982, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Cupric chloride , Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Acetonitrile , Water

リファレンス

- Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactams, Tetrahedron Letters, 1999, 40(37), 6765-6768

合成方法 10

はんのうじょうけん

1.1 Solvents: Acetic anhydride ; 1.5 h, reflux

リファレンス

- Rhodanine derivatives as novel inhibitors of PDE4, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2032-2037

合成方法 11

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide , Iodobenzene diacetate Solvents: Nitromethane , Decane ; 30 min, 0 °C; 18 h, 0 °C

1.2 Reagents: Sodium sulfite

1.2 Reagents: Sodium sulfite

リファレンス

- Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol, RSC Advances, 2013, 3(43), 19765-19768

合成方法 12

はんのうじょうけん

1.1 5 h, reflux

リファレンス

- Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agents, Bioorganic & Medicinal Chemistry Letters, 2018, 28(8), 1324-1329

合成方法 13

はんのうじょうけん

リファレンス

- Product class 10: γ-Lactams and larger ring lactams, Science of Synthesis, 2005, 21, 647-711

合成方法 14

はんのうじょうけん

1.1 Solvents: Acetic anhydride ; 2 h, reflux

リファレンス

- Iridium-catalyzed highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, Advanced Synthesis & Catalysis, 2010, 352, 1841-1845

合成方法 15

はんのうじょうけん

1.1 Catalysts: Dicobalt octacarbonyl Solvents: 1,2-Dimethoxyethane ; 48 h, 1000 psi, 100 °C

リファレンス

- Toward Transition Metal-Catalyzed Carbonylation of Methanol without HI as Copromoter: Catalytic Exocyclic Carbonylation of Cycloimino Esters, Organic Letters, 2003, 5(21), 3955-3957

合成方法 16

合成方法 17

はんのうじょうけん

1.1 2 h, reflux

リファレンス

- Transition metal complex catalysts and processes for the hydrogenation of amides, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 2 h, reflux

リファレンス

- Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling, Organic & Biomolecular Chemistry, 2013, 11(22), 3706-3732

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Nitric acid , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide , Water ; 1 h, 55 °C

リファレンス

- Chemoselective Palladium-Catalyzed Oxidation of Vinyl Ether to Acetate Using Hydrogen Peroxide, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(7), 749-756

1-Acetyl-2-pyrrolidone Raw materials

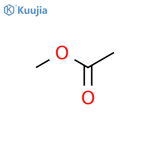

- Methyl acetate

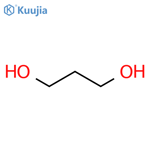

- 1,3-Propanediol

- 1-(pyrrolidin-1-yl)ethan-1-one

- Acetamide,N-[4-(trimethylsilyl)-3-butyn-1-yl]-

- 2-Methoxy-1-pyrroline

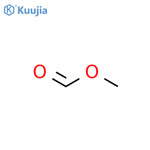

- Methyl formate

- N-(prop-2-en-1-yl)acetamide

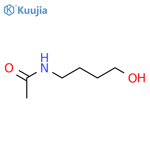

- N-(4-Hydroxybutyl)acetamide

- 1-ethenylpyrrolidin-2-one

1-Acetyl-2-pyrrolidone Preparation Products

1-Acetyl-2-pyrrolidone 関連文献

-

1. Autoxidation of N-alkylamides. Part I. N-Acylamides as oxidation productsM. V. Lock,B. F. Sagar J. Chem. Soc. B 1966 690

-

2. 876. The synthesis and rearrangement of 3-vinyl-2-pyrrolidoneW. A. W. Cummings,A. C. Davis J. Chem. Soc. 1964 4591

-

Dong-Feng Chai,Zhuo Ma,Hong Yan,YunFeng Qiu,Hong Liu,Hua-Dong Guo,Guang-Gang Gao RSC Adv. 2015 5 78771

-

4. Autoxidation of N-alkyl amides. Part III. Mechanism of thermal oxidationB. F. Sagar J. Chem. Soc. B 1967 1047

-

5. X-Ray structures and magnetism of azido-bridged mixed-ligand binuclear copper(II) complexes. Model complexes of the type III copper protein centreKeiji Matsumoto,Shun'ichiro Ooi,Wasuke Mori,Yasuo Nakao J. Chem. Soc. Dalton Trans. 1990 3117

932-17-2 (1-Acetyl-2-pyrrolidone) 関連製品

- 1888-91-1(N-Acetylcaprolactam)

- 2687-94-7(1-Octyl-2-pyrrolidone)

- 2687-96-9(1-Dodecyl-2-pyrrolidinone)

- 3352-87-2(N,N-Diethyldodecanamide)

- 1121-07-9(N-Methylsuccinimide)

- 2687-91-4(N-Ethylpyrrolidinone)

- 59227-89-3(Laurocapram)

- 3470-98-2(1-Butylpyrrolidin-2-one)

- 2556-73-2(N-Methylcaprolactam)

- 872-50-4(N-Methylpyrrolidone)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:932-17-2)1-乙酰基-2-吡咯烷酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:932-17-2)1-Acetyl-2-pyrrolidone

清らかである:99%

はかる:100g

価格 ($):201.0